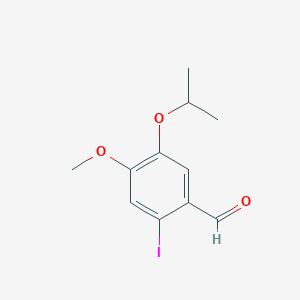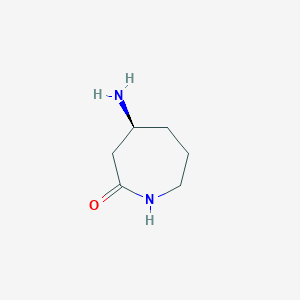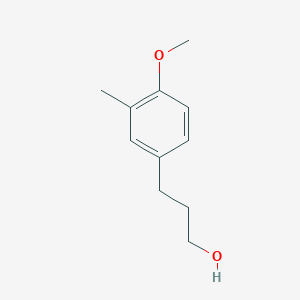
3-(4-Methoxy-3-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-3-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O2 It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-methylphenyl)propan-1-ol typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: 4-Methoxy-3-methylbenzaldehyde or 4-methoxy-3-methylbenzoic acid.
Reduction: this compound or 3-(4-Methoxy-3-methylphenyl)propane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Methoxy-3-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-methylphenylboronic acid
- 4-Methoxy-3-methylphenylpropionic acid
- 4-Methoxy-3-methylbenzaldehyde
Uniqueness
3-(4-Methoxy-3-methylphenyl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group, a methyl group, and a propanol chain makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-(4-methoxy-3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
FVAYPHRAVHGGTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



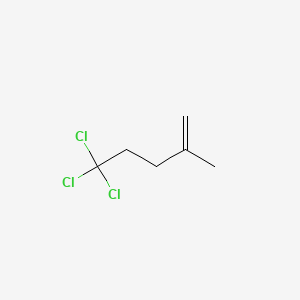
![3-Trifluoromethyl-imidazo[1,2-B][1,2,4]triazine](/img/structure/B8764696.png)
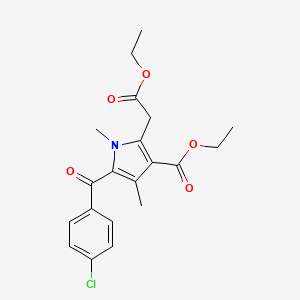
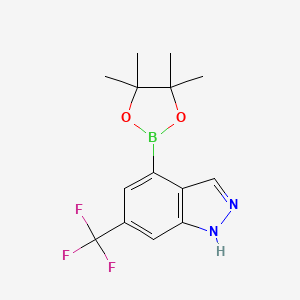
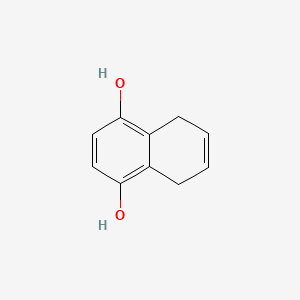
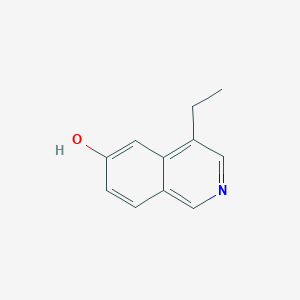
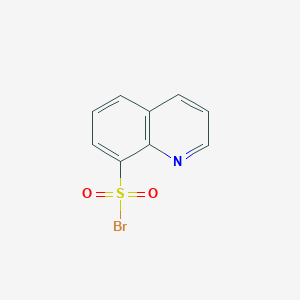
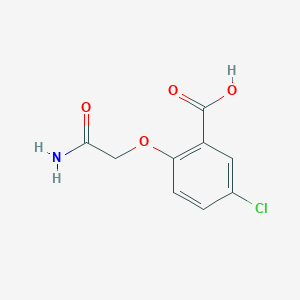
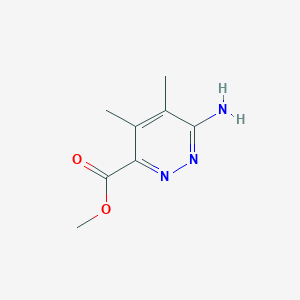
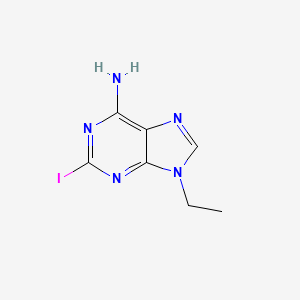
![6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B8764754.png)
